

An In-depth Technical Guide to 2-Fluoroacetophenone (C₈H₇FO)

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Compound of Interest

Compound Name: 2-Fluoroacetophenone

Cat. No.: B1329501

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Abstract: **2-Fluoroacetophenone** is a halogenated aromatic ketone that serves as a pivotal intermediate in the synthesis of a wide array of chemical compounds. Its unique electronic and steric properties, imparted by the ortho-positioned fluorine atom, make it a valuable building block in the pharmaceutical, agrochemical, and material science industries. This document provides a comprehensive overview of its physicochemical properties, spectroscopic data, synthesis protocols, key chemical reactions, and applications, with a focus on its role in drug development.

Physicochemical and Spectroscopic Properties

2-Fluoroacetophenone, also known as 1-(2-fluorophenyl)ethanone, is a colorless to pale yellow liquid or low-melting solid at room temperature.^{[1][2]} The presence of the fluorine atom enhances its electrophilic nature, influencing its reactivity in synthetic procedures.^[2]

Table 1: Physicochemical Properties of **2-Fluoroacetophenone**

Property	Value	References
CAS Number	445-27-2	[1][2]
Molecular Formula	C ₈ H ₇ FO	[1][2]
Molecular Weight	138.14 g/mol	[2][3][4]
Appearance	Colorless to pale yellow liquid/solid	[1][2][4]
Melting Point	26-27 °C	[2]
Boiling Point	187-189 °C (at 760 mmHg); 85 °C (at 16 mmHg)	[2]
Density	1.137 g/mL at 20 °C	[2]
Refractive Index (n ²⁰ /D)	1.507	[2]
Flash Point	61 °C (143 °F)	[2][5]
Solubility	Soluble in acetone, chloroform, dichloromethane, ethanol, ethyl acetate, and methanol. Sparingly soluble in water.	[1]
Stability	Stable under normal temperatures and pressures.	[1]

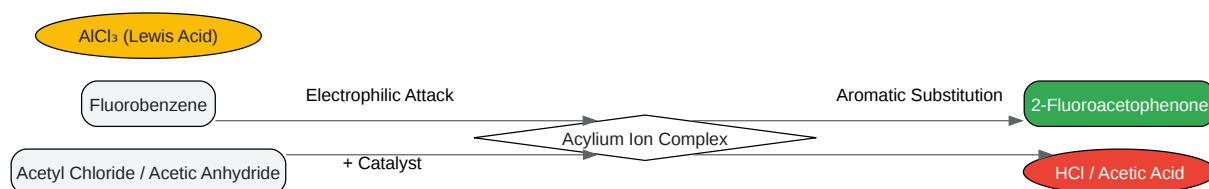
Table 2: Spectroscopic Data for **2-Fluoroacetophenone**

Spectrum Type	Key Features	References
^1H NMR (CDCl_3)	Signals for the methyl protons (H_α) show through-space coupling with the fluorine atom ($^5\text{JHF} \approx 3.2\text{-}3.3\text{ Hz}$). Aromatic protons appear in the range of δ 7.1-8.0 ppm.	[6] [7]
^{13}C NMR (CDCl_3)	The carbonyl carbon ($\text{C}=\text{O}$) signal appears around δ 196.6 ppm. The methyl carbon (C_α) signal is observed as a doublet due to through-space coupling with fluorine ($^4\text{JCF} \approx 10.1\text{-}10.5\text{ Hz}$). Aromatic carbons appear in the range of δ 116-162 ppm.	[6] [8] [9]
IR Spectroscopy	Expected characteristic peaks include $\text{C}=\text{O}$ stretching for the ketone, C-F stretching, and C-H stretching for the aromatic ring and methyl group.	[8]

Synthesis of 2-Fluoroacetophenone

Several methods have been established for the synthesis of **2-fluoroacetophenone**, often relying on classical organic reactions.

The most common laboratory and industrial synthesis involves the Friedel-Crafts acylation of fluorobenzene with acetyl chloride or acetic anhydride, using a Lewis acid catalyst like aluminum chloride (AlCl_3).[\[1\]](#)



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Caption: Workflow for Friedel-Crafts Acylation Synthesis.

Experimental Protocol: Friedel-Crafts Acylation

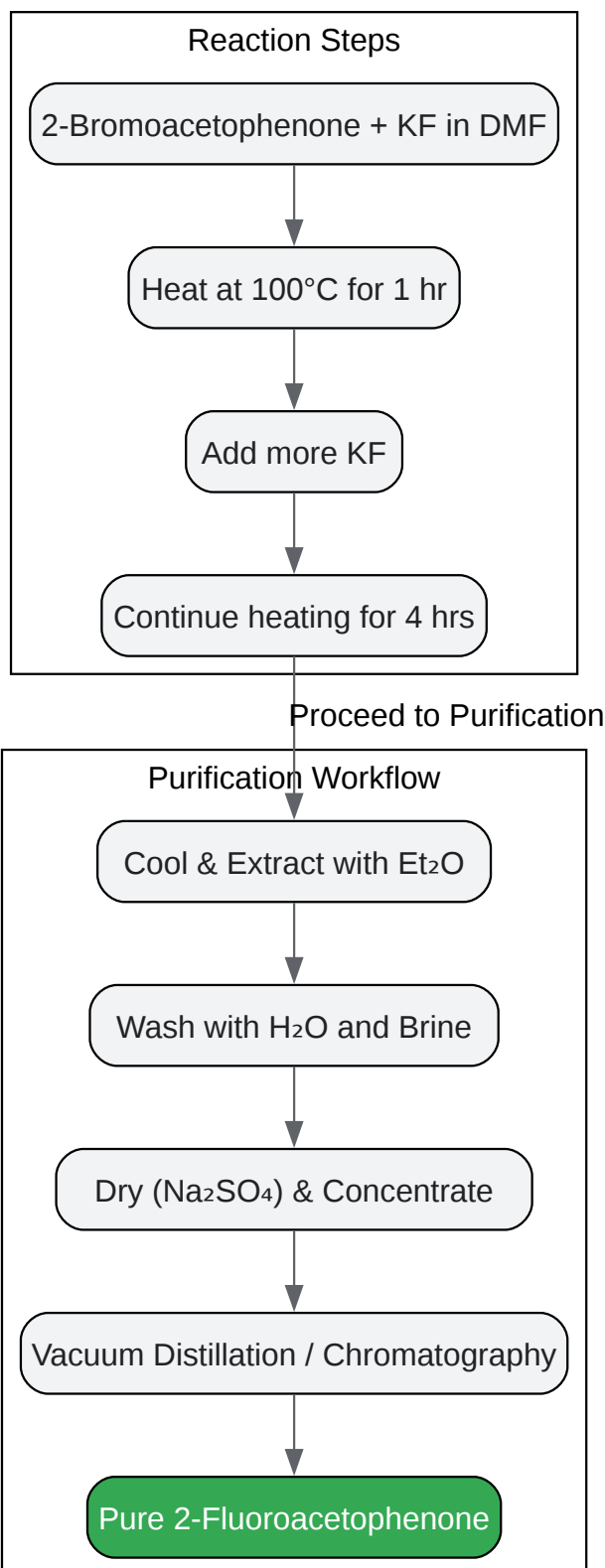
- **Setup:** A dry, round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with anhydrous aluminum chloride in a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide).
- **Reagent Addition:** A solution of acetyl chloride in the same solvent is added dropwise to the stirred suspension at 0-5 °C.
- **Fluorobenzene Addition:** Fluorobenzene is then added dropwise while maintaining the low temperature.
- **Reaction:** The reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC or GC).
- **Work-up:** The mixture is cooled and carefully poured onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
- **Extraction:** The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with water, sodium bicarbonate solution, and brine.
- **Purification:** The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by

vacuum distillation to yield **2-fluoroacetophenone**.

An alternative route involves a nucleophilic substitution (halogen exchange) reaction starting from 2-bromoacetophenone.

Experimental Protocol: Halogen Exchange

- **Mixing Reagents:** A mixture of 2-bromoacetophenone (1.0 eq) and potassium fluoride (KF, ~1.5 eq) in dry dimethylformamide (DMF) is prepared in a reaction vessel.[3]
- **Heating:** The mixture is heated to 100 °C for approximately 1 hour.[3]
- **Additional Reagent:** Additional KF (~0.2 eq) is added, and heating is continued for another 4 hours.[3]
- **Cooling and Extraction:** The solution is cooled, poured into diethyl ether (Et₂O), and washed twice with water and then with brine.[3]
- **Drying and Concentration:** The ethereal solution is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated to yield a crude oil.[3]
- **Purification:** The crude product is purified by vacuum distillation or flash chromatography to obtain pure **2-fluoroacetophenone**. [3]



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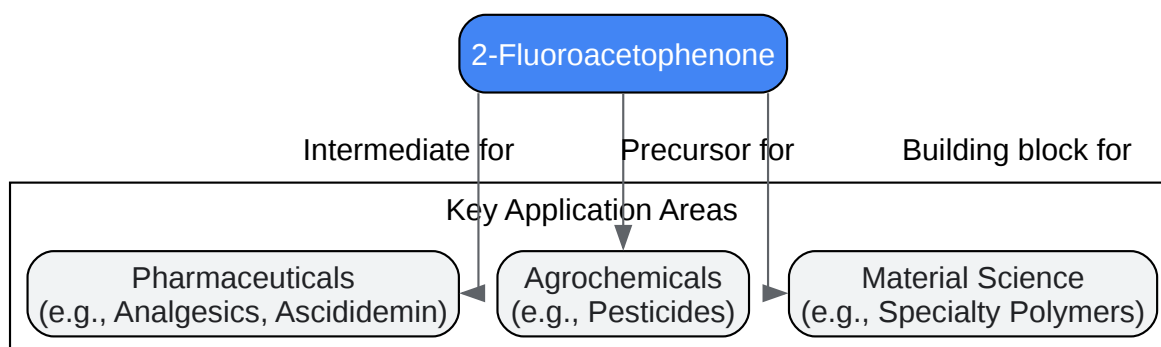
Caption: Halogen Exchange Synthesis and Purification Workflow.

Chemical Reactivity and Applications

2-Fluoroacetophenone is a versatile intermediate primarily used as a building block for more complex molecules.^[10] Its reactivity is centered around the ketone functional group and the fluorinated aromatic ring.

Key Applications:

- **Pharmaceutical Synthesis:** It is a critical starting material for various active pharmaceutical ingredients (APIs), including analgesics, anti-inflammatory drugs, and central nervous system agents.^{[1][2][4]} For instance, it is a key reagent in the synthesis of the natural product Ascididemin.^{[11][12]}
- **Agrochemicals:** It serves as an intermediate in the production of certain pesticides and herbicides.^{[2][4]}
- **Material Science:** The compound is used in the manufacturing of specialty polymers and resins, where the fluorine atom can enhance thermal stability and durability.^{[2][4]}
- **Chemical Research:** It is widely used in laboratory settings as a starting material for developing novel compounds and exploring new synthetic pathways.^[1]



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Caption: Major Application Pathways for **2-Fluoroacetophenone**.

Safety and Handling

2-Fluoroacetophenone is considered a hazardous chemical and requires careful handling.^[13]

Table 3: Hazard and Safety Information

Hazard Type	Description	Precautionary Measures	References
Health Hazards	Causes skin and serious eye irritation. [13] Harmful if swallowed, in contact with skin, or if inhaled. May cause respiratory irritation.[14]	Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Use only in a well-ventilated area. [14][15]	
Fire Hazard	Combustible liquid.	Keep away from heat, sparks, open flames, and hot surfaces. Use CO ₂ , dry chemical, or foam for extinction.[5] [13]	
Personal Protective Equipment (PPE)	Wear protective gloves, protective clothing, eye protection, and face protection.	[13][15]	
Storage	Keep container tightly closed in a dry, cool, and well-ventilated place. Store locked up.[13][15]	Incompatible with strong oxidizing agents and strong bases.[13][14]	
First Aid	Eyes: Rinse cautiously with water for several minutes. Skin: Wash off with soap and plenty of water. Inhalation: Move person to fresh air. Ingestion: Rinse mouth. Do NOT induce vomiting. Seek	[13][14][15]	

medical attention in all cases of exposure.

Conclusion

2-Fluoroacetophenone is a cornerstone intermediate in modern synthetic chemistry. Its well-defined properties and versatile reactivity make it indispensable for researchers and professionals in drug discovery, agrochemical development, and material science. Adherence to strict safety protocols is essential when handling this compound to mitigate potential health risks. The continued exploration of its synthetic utility promises to yield further innovations across various scientific disciplines.

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